REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][CH2:15][C:16]1[O:20][N:19]=[C:18]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)[N:17]=1)(C)(C)C>C(Cl)Cl>[N:24]1[CH:23]=[CH:22][C:21]([C:18]2[N:17]=[C:16]([CH2:15][NH2:14])[O:20][N:19]=2)=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=NC(=NO1)C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
After washing with saturated aqueous Na2CO3 (25 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was re-extracted with 5% MeOH in CH2Cl2 (7×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |